![molecular formula C7H4FIN2 B1325028 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1015610-23-7](/img/structure/B1325028.png)
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is an organic compound with the molecular formula C7H4FIN2 and a molecular weight of 262.02 g/mol . It is a fluorinated and iodinated derivative of pyrrolopyridine, characterized by its solid form and white to light yellow color . This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Métodos De Preparación
The synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through multiple synthetic routes. One common method involves the iodination and fluorination of pyrrolopyridine derivatives. The reaction typically requires specific reagents and conditions to ensure the selective introduction of iodine and fluorine atoms at the desired positions on the pyrrolopyridine ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Aplicaciones Científicas De Investigación
Cancer Therapy
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine, exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in several cancers, making them attractive targets for therapeutic intervention. For instance, a study demonstrated that a related compound exhibited IC50 values against FGFRs ranging from 7 to 712 nM and effectively inhibited breast cancer cell proliferation and induced apoptosis in vitro .
Drug Development
The presence of fluorine as a substituent often enhances the metabolic stability and bioavailability of compounds. The iodo group allows for further functionalization, making this compound a valuable building block in drug synthesis. Its unique structure can be modified to develop new therapeutic agents with improved efficacy and selectivity against specific biological targets .
Mechanistic Studies
Studies involving this compound often focus on understanding its mechanism of action through binding affinity assays with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions, which are crucial for determining the therapeutic potential of the compound .
Toxicological Assessments
The safety profile of this compound is also an area of active research. Toxicological studies assess the compound's effects on cellular viability and potential cytotoxicity across different cell lines. This information is vital for evaluating the suitability of the compound for further development as a therapeutic agent.
Case Study 1: FGFR Inhibition
A notable case study involved synthesizing a series of pyrrolo[2,3-b]pyridine derivatives targeting FGFRs. Among these derivatives, one compound demonstrated significant inhibition of FGFR activity and was shown to reduce tumor cell proliferation in breast cancer models. This underscores the potential of this compound as a lead compound for developing anti-cancer therapies .
Case Study 2: Drug Development Pipeline
Another study highlighted the use of this compound in developing novel anti-inflammatory drugs. The compound's ability to modulate inflammatory pathways showed promise in preclinical models, suggesting it could serve as a scaffold for creating new therapeutics aimed at treating autoimmune diseases .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to changes in cellular processes . The compound’s fluorine and iodine atoms play a crucial role in its binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Iodoindole: Both compounds contain an iodine atom, but 5-Iodoindole lacks the fluorine atom and has a different core structure.
7-Fluoro-5-iodoindole: This compound also contains both fluorine and iodine atoms but differs in the position of these atoms on the indole ring.
5-Iodo-2,3-dihydrobenzofuran: This compound has a similar iodine substitution but a different core structure compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Actividad Biológica
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 1015610-23-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula and a molecular weight of 262.02 g/mol. Its structure features a pyrrole ring fused to a pyridine, with fluorine and iodine substituents that may influence its reactivity and biological interactions.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In a study examining various pyrrolo[2,3-b]pyridine derivatives, this compound was identified as a bioactive hit against cancer cell lines, notably influencing cell viability and inducing apoptosis in specific tumor types .
The compound's biological activity can be attributed to its ability to interact with various molecular targets. It is suggested that the presence of halogen substituents (fluorine and iodine) enhances its binding affinity to target proteins involved in cancer progression. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.
Study 1: In Vitro Analysis
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells, showing IC50 values in the micromolar range. The study highlighted its potential as a lead compound for further development in anticancer therapies .
Study 2: Structure-Activity Relationship
A comprehensive structure-activity relationship (SAR) analysis was conducted to evaluate the impact of different substituents on the biological efficacy of pyrrolo[2,3-b]pyridine derivatives. The results indicated that both fluorine and iodine atoms significantly contribute to the compound's potency against tumor cells. Modifications to the pyrrole ring were also explored, revealing insights into optimizing pharmacological properties .
Data Table: Summary of Biological Activities
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antitumor Activity | MCF-7 (Breast) | 5.6 | Induction of apoptosis |
Antitumor Activity | A549 (Lung) | 6.8 | Inhibition of cell proliferation |
Structure-Activity | Various | N/A | Interaction with signaling pathways |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing substituents (e.g., fluoro, iodo) into the pyrrolo[2,3-b]pyridine scaffold?
- Methodological Answer : The synthesis of halogenated pyrrolo[2,3-b]pyridines typically involves cross-coupling reactions (e.g., Suzuki or Sonogashira) or direct halogenation. For 5-fluoro-4-iodo derivatives, iodination can be achieved using iodine monochloride (ICl) under controlled conditions, while fluorination may employ fluorinating agents like Selectfluor®. Silica gel chromatography (hexane/ethyl acetate gradients) is commonly used for purification, with yields ranging from 36% to 75% depending on steric and electronic factors . Structural confirmation requires H NMR (e.g., aromatic protons at δ 8.7–8.9 ppm) and C NMR (e.g., C-F coupling at ~160 ppm) .
Q. How is the purity and structural integrity of 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine validated in academic research?
- Methodological Answer : Purity is assessed via HPLC (typically >97% for research-grade compounds) and corroborated by H NMR integration . Structural confirmation relies on mass spectrometry (e.g., HRMS-ESI with [M+H] peaks) and 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., electron-withdrawing iodine) influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom at position 4 acts as an electron-withdrawing group, polarizing the pyrrolo[2,3-b]pyridine ring and directing subsequent reactions (e.g., Suzuki coupling) to the C3 or C5 positions. Computational studies (DFT) suggest that iodination reduces electron density at adjacent carbons, favoring nucleophilic aromatic substitution at C3. Experimental validation shows that Pd(PPh) catalysts with KCO in toluene/EtOH (105°C) achieve 87% yield for C3-aryl derivatives .
Q. How can researchers resolve contradictions between yield and purity in halogenated pyrrolo[2,3-b]pyridine synthesis?
- Methodological Answer : Trade-offs arise due to steric hindrance from bulky substituents (e.g., 3,4-dimethoxyphenyl) or side reactions (e.g., dehalogenation). Strategies include:
- Optimized quenching : Gradual addition of reagents at 0°C minimizes decomposition .
- Alternate purification : Reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution for polar byproducts .
- In situ monitoring : Reaction progress tracked via TLC or LC-MS to halt reactions at peak yield .
Q. What reaction conditions ensure regioselectivity in functionalizing the pyrrolo[2,3-b]pyridine core?
- Methodological Answer : Regioselectivity is controlled by:
- Catalyst choice : PdCl(dppf) favors C5 substitution in Sonogashira couplings, while Pd(PPh) targets C3 .
- Temperature : Lower temperatures (e.g., 70°C) reduce competing pathways like homocoupling .
- Protecting groups : Methylation at N1 (using NaH/MeI in THF) blocks unwanted reactivity at the pyrrole nitrogen .
Q. How do structural modifications of this compound impact its pharmacological activity?
- Methodological Answer : SAR studies reveal that:
- C3 substituents : Aryl groups (e.g., 4-trifluoromethylphenyl) enhance kinase inhibition (IC < 50 nM) by improving hydrophobic interactions .
- N1 methylation : Increases metabolic stability (e.g., t > 6 hrs in hepatic microsomes) but reduces solubility .
- Fluoro/iodo synergy : The 5-fluoro group enhances membrane permeability, while the 4-iodo moiety enables radiolabeling for PET imaging .
Q. Data-Driven Research Design
Q. What computational tools are recommended for predicting reaction pathways in pyrrolo[2,3-b]pyridine chemistry?
- Methodological Answer :
- DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets predicts transition states for cross-coupling reactions .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., dopamine D4 receptors) to prioritize substituents .
- Retrosynthetic software : Synthia (Merck KGaA) proposes feasible routes using literature precedents (e.g., ) .
Q. How can researchers design derivatives for specific biological targets (e.g., kinase inhibitors)?
- Methodological Answer :
- Scaffold hybridization : Fuse pyrrolo[2,3-b]pyridine with pyrimidine (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) to target ATP-binding pockets .
- Isosteric replacement : Substitute iodine with azide (e.g., 3-iodo-4-azido derivatives) for click chemistry applications .
- Pharmacophore mapping : Align C3-aryl and C5-halogen groups with hinge regions of kinases (e.g., EGFR T790M mutants) .
Propiedades
IUPAC Name |
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZNXOHCFQLAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640167 | |
Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-23-7 | |
Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.